
1-(2,4-Difluorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Difluorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as DFP-10917 and is a potent inhibitor of protein kinase B (PKB), also known as Akt. PKB is a crucial signaling protein that plays a pivotal role in cell survival, growth, and proliferation. Hence, DFP-10917 has emerged as a promising candidate for cancer therapy.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis and Crystal Structure : A study focused on the synthesis of a structurally related pyrido[2,3-d]pyrimidine compound, providing insights into its crystal structure determined by mass spectrometry, NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction. The study highlights the importance of these compounds in understanding molecular interactions within crystal structures (Hong Sun et al., 2022).
Antimicrobial Activities : Another research synthesized new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, evaluating their antimicrobial activities. This study showcases the potential of urea derivatives in developing new antimicrobial agents (N. Patel & A. R. Shaikh, 2011).
Corrosion Inhibition : The corrosion inhibition performance of triazinyl urea derivatives on mild steel in acidic environments was investigated, indicating the potential of these compounds in industrial applications (B. Mistry et al., 2011).
Biological and Chemical Applications
Antitumor Activities : Research into thiazolyl urea derivatives highlighted their promising antitumor activities. This demonstrates the broader pharmacological potential of urea derivatives beyond their structural interest (S. Ling et al., 2008).
ACAT Inhibitors : Ureidopyridazine derivatives were synthesized and tested for their inhibitory activity against acyl-CoA:cholesterol acyltransferase (ACAT), a crucial enzyme in cholesterol metabolism. Such studies are vital for the development of new therapeutic agents (A. Gelain et al., 2006).
Advanced Material and Chemical Synthesis
- Synthesis Under Microwave Irradiation : A study on the synthesis of pyrazolo[5,4-d]pyrimidine derivatives using microwave irradiation techniques indicated a significant reduction in reaction time, showcasing advancements in chemical synthesis methodologies (P. Rana et al., 2009).
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)-3-[4-[(6-methylpyridazin-3-yl)amino]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N5O/c1-11-2-9-17(25-24-11)21-13-4-6-14(7-5-13)22-18(26)23-16-8-3-12(19)10-15(16)20/h2-10H,1H3,(H,21,25)(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASOMDSMYDDGHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-([2,2'-bifuran]-5-ylmethyl)-3-phenylpropanamide](/img/structure/B2627075.png)

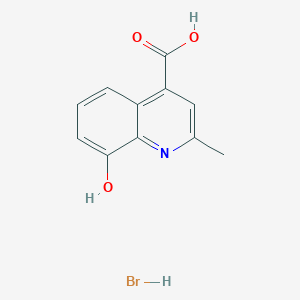
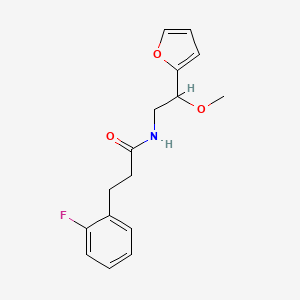
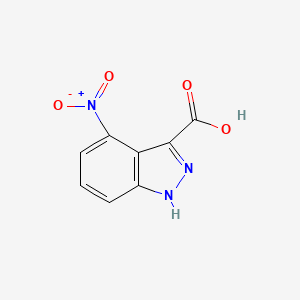
![N-(3-chlorophenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2627083.png)
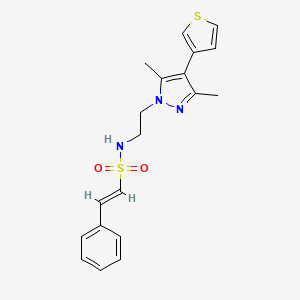
![methyl (2Z)-2-[(3,4-dimethylphenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate](/img/structure/B2627088.png)
![(5,6-Dihydro-1,4-dioxin-2-yl)(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2627089.png)
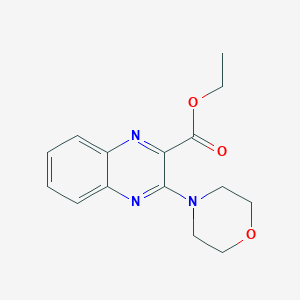
![(Z)-N-benzyl-2-cyano-3-imidazo[1,2-a]pyridin-3-ylprop-2-enamide](/img/structure/B2627092.png)

![Ethyl {[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate](/img/structure/B2627094.png)